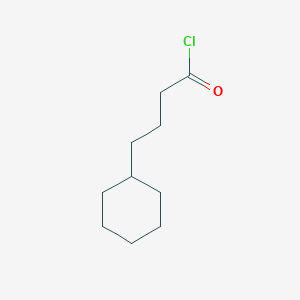
4-Cyclohexylbutanoyl chloride
Overview
Description
4-Cyclohexylbutanoyl chloride is an organic compound with the molecular formula C10H17ClO. It is a derivative of butanoyl chloride, where a cyclohexyl group is attached to the fourth carbon of the butanoyl chain. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclohexylbutanoyl chloride can be synthesized through the reaction of 4-cyclohexylbutanoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylbutanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: It can be reduced to 4-cyclohexylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form 4-cyclohexylbutanoic acid and hydrochloric acid (HCl).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), and thiophenol (C6H5SH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) can be used for hydrolysis.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
4-Cyclohexylbutanol: from reduction.
4-Cyclohexylbutanoic acid: from hydrolysis.
Scientific Research Applications
4-Cyclohexylbutanoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Material Science: This compound is utilized in the preparation of polymers and other materials with specific properties.
Industrial Chemistry: It is employed in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-cyclohexylbutanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Butanoyl chloride: Lacks the cyclohexyl group, making it less bulky and potentially less reactive in sterically hindered environments.
Cyclohexanecarbonyl chloride: Similar in structure but with a different carbon chain length, affecting its reactivity and applications.
4-Chlorobutanoyl chloride: Contains a chlorine atom instead of a cyclohexyl group, leading to different reactivity and applications.
Uniqueness: 4-Cyclohexylbutanoyl chloride is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This makes it suitable for applications where bulkier acylating agents are required .
Properties
IUPAC Name |
4-cyclohexylbutanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNINJXESSDLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
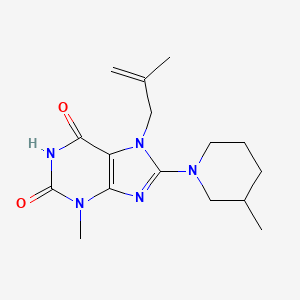
![N-[(4-methoxyphenyl)methyl]-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2580446.png)
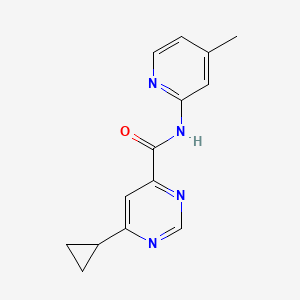
![N-Methyl-N-[2-[2-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2580448.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B2580452.png)
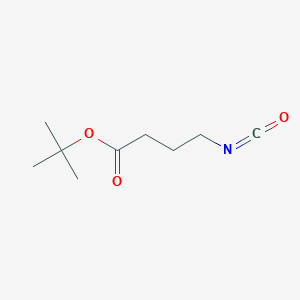
![2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2580457.png)
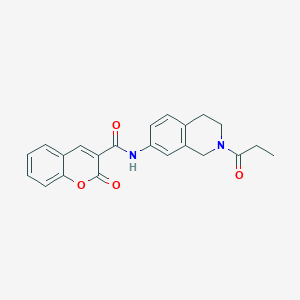
![N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2580461.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxane-4-carboxamide](/img/structure/B2580462.png)

![ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580465.png)
![4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide](/img/structure/B2580467.png)
![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2580468.png)
